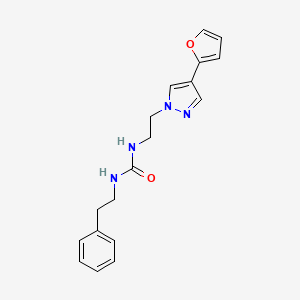

1-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3-phenethylurea

Description

Properties

IUPAC Name |

1-[2-[4-(furan-2-yl)pyrazol-1-yl]ethyl]-3-(2-phenylethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N4O2/c23-18(19-9-8-15-5-2-1-3-6-15)20-10-11-22-14-16(13-21-22)17-7-4-12-24-17/h1-7,12-14H,8-11H2,(H2,19,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IHWMVUFUECRDTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC(=O)NCCN2C=C(C=N2)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3-phenethylurea typically involves multi-step organic reactions. One common approach is to start with the synthesis of the furan and pyrazole intermediates, followed by their coupling and subsequent urea formation.

Synthesis of Furan Intermediate: The furan ring can be synthesized via the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.

Synthesis of Pyrazole Intermediate: The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.

Coupling Reaction: The furan and pyrazole intermediates are then coupled using a suitable linker, such as an alkyl halide, under basic conditions.

Urea Formation: The final step involves the reaction of the coupled intermediate with phenethyl isocyanate to form the urea moiety.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3-phenethylurea can undergo various types of chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

Reduction: The pyrazole ring can be reduced to form pyrazolines.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Common reagents include halogens (for electrophilic substitution) and organolithium or Grignard reagents (for nucleophilic substitution).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the pyrazole ring may yield pyrazolines.

Scientific Research Applications

Pharmacological Applications

Antitumor Activity : Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, pyrazolo[1,5-a]pyrimidine derivatives have been reported to inhibit various cancer cell lines effectively. The structural motif of 1-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3-phenethylurea may contribute to similar activities through mechanisms involving apoptosis induction and cell cycle arrest .

Enzyme Inhibition : Compounds containing the pyrazole ring have shown potential as enzyme inhibitors. Specifically, they can act as selective inhibitors for various kinases and phosphodiesterases, which are crucial targets in cancer therapy and other diseases . The unique structure of 1-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3-phenethylurea may enhance its binding affinity to these enzymes.

Synthesis Strategies

The synthesis of 1-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3-phenethylurea involves several key steps:

- Formation of the Pyrazole Ring : This can be achieved through the reaction of appropriate hydrazones with α,β-unsaturated carbonyl compounds.

- Furan Integration : The furan moiety can be introduced via cyclization reactions using furan derivatives.

- Urea Formation : The final step typically involves the reaction of the synthesized pyrazole with phenethyl isocyanate to form the urea linkage.

A detailed synthesis pathway is illustrated below:

| Step | Reaction Type | Reagents | Conditions |

|---|---|---|---|

| 1 | Cyclization | Hydrazone + α,β-unsaturated carbonyl | Reflux in ethanol |

| 2 | Cyclization | Furan derivative | Heat under reflux |

| 3 | Urea Formation | Pyrazole + Phenethyl isocyanate | Room temperature |

Case Studies

Several case studies highlight the efficacy of pyrazole-based compounds in drug discovery:

Case Study 1: Anticancer Activity

A study published in Molecules examined various pyrazolo[1,5-a]pyrimidine derivatives, including those structurally related to 1-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3-phenethylurea. These compounds were tested against multiple cancer cell lines, showing IC50 values in the low micromolar range, indicating strong anticancer potential .

Case Study 2: Enzyme Inhibition

Research focused on the inhibition of specific kinases by pyrazole derivatives demonstrated that modifications at the furan and pyrazole positions significantly enhanced inhibitory activity. This suggests that 1-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3-phenethylurea could be optimized for better enzyme selectivity .

Mechanism of Action

The mechanism of action of 1-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3-phenethylurea depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The furan and pyrazole rings can interact with the active sites of these targets, while the urea moiety can form hydrogen bonds, enhancing binding affinity.

Comparison with Similar Compounds

Key Observations :

- The target compound’s furan-pyrazole core is rare among the listed analogs, which predominantly feature phenyl or simpler heterocyclic substitutions .

- Unlike MK13 or compound 9a , the ethyl spacer in the target compound may reduce steric hindrance, facilitating interactions with deeper binding pockets.

Biological Activity

1-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3-phenethylurea is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer properties, enzyme inhibition, and other therapeutic applications, supported by relevant data tables and case studies.

Chemical Structure and Properties

The molecular formula of 1-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3-phenethylurea is with a molecular weight of approximately 314.34 g/mol. The compound features a furan ring, a pyrazole moiety, and a phenethylurea structure, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Pyrazole Ring : Achieved through the reaction of hydrazine with appropriate carbonyl compounds.

- Introduction of the Furan Group : This is accomplished using substitution reactions with furan derivatives.

- Formation of the Urea Moiety : This can be synthesized by reacting isocyanates with amines.

Anticancer Properties

Research indicates that compounds similar to 1-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3-phenethylurea exhibit significant anticancer activity. For example, studies have shown that derivatives containing pyrazole and furan rings demonstrate promising results against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Compound A | MCF7 | 3.79 | Apoptosis |

| Compound B | A549 | 26 | Cell Cycle Arrest |

| Compound C | NCI-H460 | 0.39 | Autophagy |

In one study, compounds with similar structures showed IC50 values ranging from 0.01 µM to 42.30 µM against different cancer cell lines, indicating their potential as anticancer agents . The mechanisms by which this compound exerts its effects include:

- Enzyme Inhibition : Potential inhibition of key enzymes involved in cancer progression.

- Modulation of Signaling Pathways : Interference with pathways that promote cell survival and proliferation.

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit various enzymes. For instance, it may exhibit inhibitory activity against tyrosinase, which is crucial in melanin synthesis. In vitro studies have shown that certain derivatives can significantly reduce tyrosinase activity, suggesting potential applications in skin depigmentation therapies .

Case Studies

Several studies have explored the biological activities of pyrazole derivatives similar to 1-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3-phenethylurea:

- Anticancer Activity : A study demonstrated that a related compound inhibited the growth of breast cancer cells (MCF7) through apoptosis induction.

- Tyrosinase Inhibition : Another investigation revealed that a derivative exhibited potent tyrosinase inhibitory activity with an IC50 value of 0.0433 µM, indicating its potential as an antipigmentation agent .

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)-3-phenethylurea?

A two-step approach is commonly employed:

- Step 1 : Construct the pyrazole-furan core via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using furan-2-ylboronic acid and a halogenated pyrazole precursor. Optimize solvent (e.g., DMF/H₂O) and base (e.g., K₃PO₄) for regioselectivity .

- Step 2 : Form the urea linkage by reacting an isocyanate intermediate with phenethylamine in an inert solvent (e.g., dichloromethane) under reflux, using triethylamine to neutralize HCl byproducts .

Q. Which analytical techniques are critical for confirming the molecular structure of this compound?

- X-ray crystallography : Use SHELXL for refinement of high-resolution data to resolve bond lengths and angles .

- Spectroscopy : ¹H/¹³C NMR to verify substituent connectivity and IR for functional group identification (e.g., urea C=O stretch at ~1640 cm⁻¹) .

Q. What safety protocols should be followed when handling this compound?

- Conduct reactions under nitrogen/argon to avoid moisture-sensitive intermediates.

- Use PPE (gloves, goggles) and fume hoods, particularly during isocyanate handling due to toxicity .

Q. How do the pyrazole and furan moieties influence the compound’s physicochemical properties?

- The pyrazole ring enhances hydrogen-bonding capacity (via N-H), while the furan oxygen contributes to π-π stacking interactions, affecting solubility and crystallinity .

Q. What computational methods are used to predict electronic properties?

- Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to model charge distribution and reactivity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields in pyrazole-urea synthesis?

- Solvent screening : Test polar aprotic solvents (DMF, DMSO) for coupling steps and non-polar solvents (toluene) for urea formation to balance reactivity and byproduct solubility .

- Catalyst tuning : Evaluate Pd(PPh₃)₄ vs. PdCl₂(dppf) for cross-coupling efficiency .

- Temperature gradients : Use microwave-assisted synthesis to reduce reaction times and improve regioselectivity .

Q. How can discrepancies between crystallographic and spectroscopic data be resolved?

- Dynamic effects : NMR may show averaged conformations, while X-ray captures static structures. Use variable-temperature NMR to assess rotational barriers .

- Twinning analysis : Apply SHELXL’s TWIN commands to refine twinned crystals and validate unit cell parameters .

Q. What strategies address failed coupling reactions during pyrazole functionalization?

- Reagent purity : Ensure boronic acids are anhydrous and degas solvents to prevent catalyst poisoning .

- Alternative catalysts : Test Buchwald-Hartwig conditions (e.g., XPhos Pd G3) for challenging arylations .

Q. How can structure-activity relationships (SAR) guide biological evaluation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.